Cangrelor Impurity 1 is classified as an impurity resulting from the synthesis of cangrelor. The primary source of this compound is the synthetic pathway involving oxidate adenosine, which undergoes multiple transformations to yield cangrelor. The characterization and analysis of impurities like Cangrelor Impurity 1 are essential for compliance with regulatory standards set by organizations such as the International Conference on Harmonization.
The synthesis of Cangrelor Impurity 1 involves a multi-step chemical process. Initially, oxidate adenosine is treated with hydrogen peroxide, leading to the formation of intermediate compounds. Following this, hydrolysis and ring-opening reactions are performed using sodium hydroxide, resulting in further intermediates that ultimately yield Cangrelor Impurity 1.
Key steps include:
Cangrelor Impurity 1 has a complex molecular structure characterized by specific functional groups that contribute to its properties. Its molecular formula is , and it possesses a molecular weight of approximately .
The structural representation includes:
CSCCNC1=NC(=NC2=C1NC=N2)SCCC(F)(F)F
, which provides insight into its arrangement and connectivity.Cangrelor Impurity 1 participates in various chemical reactions during its formation. These include:
The identification and quantification of impurities like Cangrelor Impurity 1 typically involve advanced techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy .
Cangrelor acts as a reversible inhibitor of platelet aggregation by blocking the P2Y12 receptor on platelets. Although Cangrelor Impurity 1 does not directly participate in this mechanism, understanding its formation helps ensure that the final drug product maintains its intended pharmacological activity without interference from impurities.
The mechanism involves:
Cangrelor Impurity 1 exhibits several notable physical and chemical properties:
Cangrelor Impurity 1 plays a significant role in pharmaceutical research and development:
Cangrelor is an intravenous P2Y12 receptor antagonist approved for percutaneous coronary intervention (PCI), characterized by rapid onset (3–6 minutes) and offset (half-life 3–6 minutes) of antiplatelet activity [1] [5]. As a direct-acting adenosine triphosphate analog, it circumvents metabolic activation requirements, enabling immediate platelet inhibition critical during acute coronary interventions [2] [4]. The drug's parenteral administration necessitates stringent impurity control due to bypassing first-pass metabolism, where degradants like Cangrelor Impurity 1 (N-(2-(Methylthio)ethyl)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-6-amine) may compromise therapeutic efficacy [3] [7].
Property | Cangrelor | Clopidogrel | Ticagrelor |
---|---|---|---|
Administration Route | Intravenous | Oral | Oral |
Onset of Action | 3–6 minutes | 2–6 hours | 30 minutes–2 hours |
Metabolic Activation | Not required | CYP-dependent | Not required |
Reversibility | Immediate | Irreversible | Reversible (slow) |
Protein Binding | 97–98% | 94–98% | >99% |
Cangrelor binds reversibly to the P2Y12 receptor, blocking adenosine diphosphate (ADP)-mediated platelet activation and aggregation without hepatic conversion [1] [5]. Its tetra-anionic structure at physiological pH enhances water solubility but increases susceptibility to hydrolysis and oxidation, potentially generating Impurity 1 during manufacturing or storage [3] [7]. This impurity originates from dephosphorylation and glycosidic bond cleavage of the parent molecule, yielding a nucleoside analog with undefined pharmacological activity [3]. The CHAMPION-PHOENIX trial established cangrelor's clinical superiority over clopidogrel in reducing periprocedural thrombotic events, underscoring the need for stringent impurity control to maintain this benefit [4] [8].
The FDA and EMA mandate identification and quantification of impurities at thresholds of ≥0.10% for daily doses ≤2g/day [5] [7]. For genotoxic nitrosamines like N-Nitroso-cangrelor (structurally related to Impurity 1), the FDA enforces a strict acceptable intake (AI) limit of 400 ng/day [6]. Cangrelor's lyophilized formulation (50 mg/vial) requires:
Impurity | Structure Alert | EMA Threshold | FDA AI Limit |
---|---|---|---|
Cangrelor Impurity 1 | Nucleoside derivative | 0.15% | Not specified |
N-Nitroso-Cangrelor | Nitrosamine (genotoxic) | 0.03 ppm | 400 ng/day |
Cangrelor Sulfoxide | Oxidation product | 0.20% | Not specified |
Cangrelor Dimer | Aggregation product | 0.10% | Not specified |
Chemical Identity: Impurity 1 (CAS: 1830294-25-1; C~11~H~14~F~3~N~5~S~2~; MW 337.39 g/mol) arises from hydrolytic cleavage of the triphosphate moiety and glycosidic bond, yielding N-(2-(methylthio)ethyl)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-6-amine [3]. This degradant serves as a:
Manufacturers employ argon sparging during compounding and lyophilization with polyols (mannitol/sorbitol) to suppress Impurity 1 formation by minimizing oxidative/hydrolytic degradation [7]. Post-approval, ongoing monitoring uses validated methods with detection limits ≤0.05% for this impurity [3] [7].
Method | Column | Detection | LOQ | LOD |
---|---|---|---|---|
HPLC-UV | C18, 150 × 4.6 mm | 254 nm | 0.08% | 0.03% |
UPLC-MS/MS | HILIC, 100 × 2.1 mm | ESI+ (m/z 338.2) | 0.01% | 0.003% |
Ion-Pair Chromatography | Anion-exchange | CAD | 0.05% | 0.02% |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4